molecular formula C15H23BrN2O2 B5615359 1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine CAS No. 5267-60-7

1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine

Cat. No. B5615359
CAS RN: 5267-60-7
M. Wt: 343.26 g/mol
InChI Key: RIGCDXXJSNFVOC-UHFFFAOYSA-N
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Description

1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in scientific research due to its potential use in pharmacology and medicinal chemistry. This compound is a piperazine derivative and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine is not fully understood. However, research has suggested that it may exert its anti-tumor activity through the induction of apoptosis, which is programmed cell death. It may also inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been shown to reduce inflammation and may be used in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine in lab experiments include its potential use as a therapeutic agent in the treatment of various diseases. Additionally, it exhibits significant anti-tumor activity and may be used in cancer treatment. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

Future research directions for 1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine may include further studies on its mechanism of action and potential use in the treatment of various diseases. Additionally, research may focus on the development of new derivatives of this compound that exhibit improved therapeutic activity and reduced toxicity. Further studies may also explore the potential use of this compound in combination with other therapeutic agents to enhance its activity.

Synthesis Methods

The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine can be achieved through a multi-step reaction process. The initial step involves the reaction of 2,4-dimethoxybenzyl bromide with piperazine, followed by the addition of ethyl iodide to form the final product.

Scientific Research Applications

1-(5-bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine has been studied for its potential use as a therapeutic agent in the treatment of various diseases. Research has shown that this compound exhibits significant anti-tumor activity and may be used in cancer treatment. Additionally, it has shown potential as an anti-inflammatory agent and may be used in the treatment of inflammatory diseases.

properties

IUPAC Name

1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-ethylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O2/c1-4-17-5-7-18(8-6-17)11-12-9-13(16)15(20-3)10-14(12)19-2/h9-10H,4-8,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGCDXXJSNFVOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=C(C=C2OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967102
Record name 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-2,4-dimethoxybenzyl)-4-ethylpiperazine

CAS RN

5267-60-7
Record name 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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